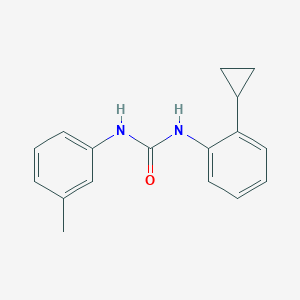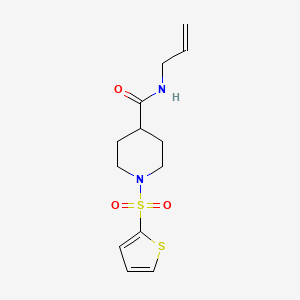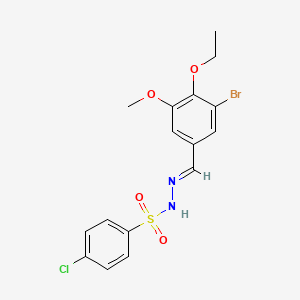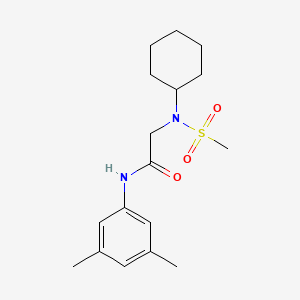
N-(2-methoxyphenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea, commonly known as MBTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBTU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.33 g/mol.
Applications De Recherche Scientifique
MBTU has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MBTU has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and anti-oxidant agent. In agriculture, MBTU has been shown to have antifungal properties and can be used as a fungicide. In material science, MBTU has been studied for its potential use as a UV stabilizer in polymers and plastics.
Mécanisme D'action
The mechanism of action of MBTU is not fully understood. However, it is believed that MBTU acts by inhibiting specific enzymes and proteins that are involved in various cellular processes. For example, MBTU has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and division. This inhibition can lead to the suppression of cancer cell growth. MBTU has also been shown to inhibit the activity of the protein NF-kB, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
MBTU has been shown to have various biochemical and physiological effects. In vitro studies have shown that MBTU can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. MBTU has also been shown to have anti-inflammatory and anti-oxidant properties. In vivo studies have shown that MBTU can reduce the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MBTU has several advantages for lab experiments. It is a stable and easily synthesized compound that is readily available. It is also soluble in organic solvents, which makes it easy to use in various experiments. However, there are also some limitations to the use of MBTU in lab experiments. One limitation is that the mechanism of action of MBTU is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that MBTU has not been extensively studied in vivo, which makes it difficult to extrapolate its effects to humans.
Orientations Futures
There are several future directions for the study of MBTU. One direction is to further investigate the mechanism of action of MBTU and identify the specific enzymes and proteins that it targets. This will help to design more targeted experiments to study its effects. Another direction is to study the effects of MBTU in vivo in animal models to better understand its potential applications in medicine and agriculture. Additionally, MBTU can be studied for its potential use as a UV stabilizer in polymers and plastics. Overall, MBTU has the potential to be a valuable compound in various fields and further research is needed to fully understand its properties and applications.
Méthodes De Synthèse
MBTU can be synthesized using a simple and efficient method. The synthesis involves the reaction between 2-methoxyaniline and 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization to obtain pure MBTU.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-methylbenzotriazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-20-13-8-7-10(9-12(13)18-19-20)16-15(21)17-11-5-3-4-6-14(11)22-2/h3-9H,1-2H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXHJDNTOCLUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3OC)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-methoxybenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5794759.png)

![5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5794768.png)

![6-phenyl-2-{[2-(1-piperidinyl)ethyl]thio}nicotinonitrile](/img/structure/B5794791.png)
![1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5794797.png)

![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5794816.png)




![N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B5794861.png)
